N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide
Description
N-[4-(2H-1,3-Benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide is a synthetic acetamide derivative characterized by a 1,3-benzodioxol (methylenedioxyphenyl) group connected via an oxygen-containing alkyne chain to an acetamide moiety. The compound’s structural uniqueness lies in the combination of the benzodioxol ring—a common pharmacophore in bioactive molecules—and the rigid but-2-yn-1-yl linker, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-10(15)14-6-2-3-7-16-11-4-5-12-13(8-11)18-9-17-12/h4-5,8H,6-7,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVUJUURMGOFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol and formaldehyde.
Attachment of the Butynyl Chain: The benzodioxole is then reacted with propargyl bromide in the presence of a base to form the butynyl derivative.
Acetylation: The final step involves the acetylation of the butynyl derivative using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the butynyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The butynyl chain may facilitate the compound’s binding to hydrophobic pockets within proteins, enhancing its biological effects.
Comparison with Similar Compounds
Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide)
- Key Structural Differences : Incorporates a thiadiazole ring and piperazine group, replacing the alkyne chain in the target compound.
- The thiadiazole and piperazine groups likely enhance its binding affinity to enzymatic targets .
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide
- Key Structural Differences : Features a chloroacetamide group and ethyl linker instead of the alkyne chain.
- Physicochemical Properties: Exhibits distinct hydrogen-bonding patterns in its crystal structure, influencing solubility and bioavailability.
Acetamide Derivatives with Varied Pharmacological Activities
N-Phenylacetamide Sulphonamides (Compounds 35–37)
- Structural Features : Sulfonamide groups attached to phenyl rings (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide).
- Activity: Exhibit potent analgesic and anti-hypernociceptive effects, surpassing paracetamol in some cases. The sulfonamide moiety likely enhances interaction with pain-associated receptors, a mechanism distinct from the benzodioxol-alkyne scaffold .
Antimicrobial Acetamides (Compounds 47–50)
- Structural Features : Benzo[d]thiazol-sulfonyl-piperazine substituents (e.g., compound 47: 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide).
- Activity: Show broad-spectrum antibacterial and antifungal effects.
Acetamides with Antiproliferative Activity
Thiophene-Triazine Derivatives (Compounds 24–25)
- Structural Features: Cyclopenta[b]thiophene and triazine rings (e.g., compound 24: N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide).
- Activity : Inhibit tyrosine kinase receptors in MCF7 breast cancer cells. The triazine and thiophene systems enable ATP-binding site competition, a mechanism unlikely in the target compound due to its lack of heterocyclic kinase-targeting motifs .
Comparative Data Table
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